molecular formula C13H11N3OS3 B2601205 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207054-19-0

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2601205
CAS No.: 1207054-19-0
M. Wt: 321.43
InChI Key: JUAMNVSCIBOAPS-UHFFFAOYSA-N
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Description

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic small molecule designed for medicinal chemistry and drug discovery research. It is built upon a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities, fused with a thiourea moiety and thiophene heterocycle, which are functional groups recognized for enhancing molecular interactions with biological targets . This structural motif suggests potential for multifunctional biological activity. Compounds featuring the benzothiazole nucleus have demonstrated significant antitumor properties in experimental models, with mechanisms that can include inhibition of key kinase enzymes such as phosphoinositide 3-kinase γ (PI3Kγ) and receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which are implicated in cancer and inflammatory cell death pathways, respectively . Furthermore, the incorporation of the (thio)urea group is a established strategy in the design of antimicrobial agents, as this pharmacophore is found in molecules active against a spectrum of bacterial and fungal pathogens . The specific presence of the methylthio (-SMe) group at the 6-position of the benzothiazole ring and the thiophen-2-yl group may allow for further structure-activity relationship (SAR) optimization, making this compound a valuable chemical probe for researchers investigating new oncological, anti-infective, and neuroprotective agents . This product is intended for use in biochemical and cellular assays to explore these mechanisms of action and to serve as a key intermediate in the synthesis of novel therapeutic candidates.

Properties

IUPAC Name

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-18-8-4-5-9-10(7-8)20-13(14-9)16-12(17)15-11-3-2-6-19-11/h2-7H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAMNVSCIBOAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 6-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole

  • This substituent may also reduce metabolic oxidation compared to electron-withdrawing groups like -Cl or -Br .
  • Halogens (-Cl, -Br, -F) : Halogenated derivatives (e.g., 6r, 6s, 6v) exhibit strong antitubercular and antibacterial activities, attributed to enhanced electrophilicity and target binding .
  • Sulfonylaminopyridinyl (): This substituent in PI3K inhibitors improves solubility and kinase selectivity, critical for low toxicity .

Urea-Linked Moieties

  • Thiophen-2-yl : The thiophene ring in the target compound offers π-π stacking interactions with aromatic residues in biological targets, a feature shared with 5h’s 4-fluorophenyl group .
  • Quinoline-hexyl (): The extended alkyl chain in antitubercular agents facilitates penetration into mycobacterial membranes .
  • Imidazole-bromophenyl () : The imidazole moiety enhances FabK inhibition via hydrogen bonding, critical for anti-C. difficile activity .

Research Findings and Implications

Structure-Activity Relationship (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups : Methylthio (-SCH₃) may reduce reactivity compared to halogens but improve metabolic stability.
  • Hybrid Pharmacophores: Quinoline () and imidazole () hybrids exhibit dual-targeting capabilities, a strategy applicable to the target compound for multi-drug-resistant pathogens .

Predicted Physicochemical Properties

  • Lipophilicity (logP) : Methylthio substitution likely increases logP compared to -Cl or -F analogs, favoring blood-brain barrier penetration.
  • Melting Point : Expected to range between 200–250°C, aligning with similar ureas () .

Biological Activity

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a benzo[d]thiazole moiety with a thiophene ring, linked through a urea functional group. The synthesis typically involves the reaction of 6-(methylthio)benzo[d]thiazole-2-amine with thiophene-2-carbonyl isocyanate, carried out in organic solvents like dichloromethane or acetonitrile under reflux conditions. The purification process often employs recrystallization or column chromatography to achieve the desired product in good yields.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Research indicates that compounds within this class exhibit significant effects against various bacterial and fungal strains. For instance, studies have shown that certain derivatives possess minimal inhibition concentrations (MICs) as low as 50 μg/mL against tested organisms, demonstrating high efficacy .

Anticancer Activity

The compound also shows promise as an anticancer agent . In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, with specific derivatives exhibiting IC50 values comparable to established anticancer drugs. For example, one study reported that derivatives of urea compounds demonstrated enhanced antiproliferative effects on U937 cells compared to standard treatments like etoposide .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example, studies have highlighted its potential as an inhibitor of GSK-3β, a critical enzyme involved in cancer progression and cell signaling pathways. One derivative was found to reduce GSK-3β activity by over 57% at a concentration of 1.0 μM . Additionally, the structural features of the compound may facilitate interactions with enzymes or receptors involved in disease pathways, enhancing its therapeutic potential when used in combination therapies.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Activity Study : A recent study evaluated various derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications on the benzothiazole ring significantly influenced activity levels, with some compounds achieving MIC values under 50 μg/mL .
  • Anticancer Efficacy : Another investigation focused on the antiproliferative effects of thiourea derivatives on different cancer cell lines. The study found that certain compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics, suggesting their potential as effective anticancer agents .
  • GSK-3β Inhibition : A detailed analysis of structure–activity relationships revealed that specific modifications on the thiophene and benzo[d]thiazole moieties could enhance GSK-3β inhibitory activity, making these compounds viable candidates for further development in cancer therapy .

Comparative Analysis

To highlight the unique aspects of this compound, a comparative table is provided below:

Compound ClassStructure FeaturesBiological ActivityUnique Aspects
Benzothiazole DerivativesBenzothiazole coreAnticancerOften lacks thiophene substitution
ThiosemicarbazonesThiosemicarbazone linkageAntiviralVaries widely based on functional groups
Urea DerivativesUrea linkage with heterocyclesAntimicrobial, AnticancerEnhanced activity through structural modification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea, and what experimental parameters influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A three-component approach involving substituted urea, thiophene derivatives, and benzothiazole precursors is common. For example, coupling thiourea with functionalized benzo[d]thiazole intermediates under controlled temperature (e.g., 60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) can yield the target molecule. Catalytic agents like triethylamine or DMAP may enhance reaction efficiency . Key parameters to monitor include reaction time, solvent purity, and stoichiometric ratios of reactants.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) and fume hood use is mandatory. Avoid inhalation or skin contact due to potential toxicity. Waste should be segregated into halogenated organic waste containers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization before disposal. Refer to Safety Data Sheets (SDS) for specific hazards, such as respiratory irritation or environmental toxicity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • HPLC : Quantify purity using a C18 column with UV detection (λ = 254 nm).
  • NMR : Confirm substituent positions (e.g., methylthio group at C6 of benzothiazole) via 1H^1H and 13C^{13}C spectra.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ peak).
    Cross-reference data with literature or synthetic intermediates to resolve discrepancies .

Advanced Research Questions

Q. What strategies optimize reaction yield for this compound under varying temperature or solvent conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

  • Temperature : Screen 50–100°C to identify exothermic/endothermic phases.
  • Solvent : Compare aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reactivity.
  • Catalysts : Evaluate Pd-mediated cross-coupling vs. base-catalyzed reactions.
    Statistical tools (ANOVA) can identify significant factors. For example, ’s split-plot design could be adapted for multi-variable optimization .

Q. How can computational modeling predict the biological activity or binding affinity of this urea derivative?

  • Methodological Answer : Perform in silico studies:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors).
  • QSAR : Correlate substituent electronic properties (Hammett constants) with bioactivity data.
  • DFT Calculations : Analyze charge distribution to predict reactive sites for functionalization.
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental approaches resolve contradictions in spectral data or unexpected byproduct formation?

  • Methodological Answer :

  • Isolation and Characterization : Use preparative HPLC to isolate byproducts; analyze via 1H^1H-DOSY or 2D NMR (HSQC, HMBC) for structural elucidation.
  • Reaction Monitoring : Implement in-situ FTIR or LC-MS to track intermediate formation.
  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., 13C^{13}C-urea) to trace bond formation/cleavage .

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